molecular formula C14H10ClNO4 B6394115 2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid CAS No. 1261949-82-9

2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid

Cat. No.: B6394115
CAS No.: 1261949-82-9
M. Wt: 291.68 g/mol
InChI Key: SJTVHZCGPULPPY-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro and methoxycarbonyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety

Properties

IUPAC Name

2-(2-chloro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-14(19)8-4-5-11(15)10(7-8)12-9(13(17)18)3-2-6-16-12/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTVHZCGPULPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688320
Record name 2-[2-Chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-82-9
Record name 2-[2-Chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 2-chloro-5-methoxycarbonylphenylboronic acid.

    Suzuki-Miyaura Coupling: This boronic acid is then subjected to a Suzuki-Miyaura coupling reaction with a suitable nicotinic acid derivative.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products

    Substitution: Amino or thiol derivatives of the original compound.

    Reduction: Hydroxymethyl derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxycarbonyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxycarbonylphenylboronic acid: Shares the chloro and methoxycarbonyl groups but differs in the boronic acid moiety.

    2-Chloro-5-methoxyphenylboronic acid: Similar structure but lacks the nicotinic acid moiety.

    Methyl nicotinate: Contains the nicotinic acid moiety but lacks the chloro and methoxycarbonyl groups.

Uniqueness

2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

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